Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-
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Overview
Description
Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- is a synthetic organic compound that features a formamide group attached to a thiazole ring, which is further substituted with a nitro-pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- typically involves multi-step organic reactions. One possible route could include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrrole ring using a nitrating agent such as nitric acid or a nitrating mixture.
Coupling Reaction: Coupling the nitro-pyrrole with the thiazole ring through a formamide linkage, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to various intermediates depending on the reducing agent used.
Substitution: The thiazole and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Thiazoles and Pyrroles: From various substitution reactions.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of organic semiconductors or conductive polymers.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the thiazole and pyrrole rings could participate in π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar compounds might include other formamide derivatives with different substituents on the thiazole or pyrrole rings. For example:
- Formamide, N-(4-(5-amino-2-pyrrolyl)-2-thiazolyl)-
- Formamide, N-(4-(5-methyl-2-pyrrolyl)-2-thiazolyl)-
These compounds might differ in their reactivity, biological activity, or physical properties, highlighting the unique features of Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-.
Properties
CAS No. |
58139-55-2 |
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Molecular Formula |
C8H6N4O3S |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
N-[4-(5-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]formamide |
InChI |
InChI=1S/C8H6N4O3S/c13-4-9-8-11-6(3-16-8)5-1-2-7(10-5)12(14)15/h1-4,10H,(H,9,11,13) |
InChI Key |
VWOLSYJETLROAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O |
Origin of Product |
United States |
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